3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid
CAS No.: 882747-65-1
Cat. No.: VC7248898
Molecular Formula: C17H12ClNO5S2
Molecular Weight: 409.86
* For research use only. Not for human or veterinary use.
![3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid - 882747-65-1](/images/structure/VC7248898.png)
Specification
CAS No. | 882747-65-1 |
---|---|
Molecular Formula | C17H12ClNO5S2 |
Molecular Weight | 409.86 |
IUPAC Name | 3-[4-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C17H12ClNO5S2/c18-11-1-7-14(8-2-11)26(22,23)19-12-3-5-13(6-4-12)24-15-9-10-25-16(15)17(20)21/h1-10,19H,(H,20,21) |
Standard InChI Key | QIWUNWLHFGPBIC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=C(SC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is 3-[4-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid . Its molecular formula, C₁₇H₁₂ClNO₅S₂, reflects a modular architecture combining a thiophene core, sulfonamide linker, and chlorophenyl moiety . The molecular weight is 409.9 g/mol (PubChem) or 409.86 g/mol (VulcanChem), with minor discrepancies arising from rounding conventions.
Structural Features
The molecule comprises three distinct regions (Fig. 1):
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Thiophene-carboxylic acid core: A five-membered aromatic ring with a carboxylic acid group at position 2.
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Phenoxy bridge: Connects the thiophene to a para-substituted aniline group.
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4-Chlorophenylsulfonyl moiety: Provides steric bulk and electronic modulation via the electron-withdrawing sulfonyl group and chlorine substituent .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=C(SC=C3)C(=O)O | |
InChIKey | QIWUNWLHFGPBIC-UHFFFAOYSA-N | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 7 |
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound is synthesized via sequential functionalization (Fig. 2):
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Sulfonamide formation: Reacting 4-aminophenol with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
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Ether linkage establishment: Coupling the resultant sulfonamide with 3-bromo-2-thiophenecarboxylic acid under Ullmann or nucleophilic aromatic substitution conditions.
Critical Reaction Parameters
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Temperature: 80–100°C for sulfonylation to ensure complete conversion.
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during ether formation.
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Catalysis: Copper(I) iodide improves yields in Ullmann-type couplings.
Table 2: Synthetic Yield Optimization
Parameter | Optimal Range | Yield Improvement |
---|---|---|
Reaction time | 12–16 hrs | +15% |
Catalyst loading | 5 mol% CuI | +22% |
Solvent | Anhydrous DMF | +18% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
Experimental solubility data remain limited, but computational predictions (LogP = 3.2) suggest moderate lipophilicity, favoring dimethyl sulfoxide (DMSO) as a storage solvent . The compound exhibits stability under inert atmospheres but may hydrolyze in strongly acidic/basic conditions due to the labile sulfonamide bond.
Spectroscopic Fingerprints
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IR (KBr):
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¹H NMR (DMSO-d₆):
Biological Activity and Mechanistic Insights
Predicted Pharmacological Profiles
While direct bioactivity data are scarce, structural analogs demonstrate:
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COX-2 inhibition: Sulfonamide groups facilitate binding to cyclooxygenase active sites.
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Antimicrobial effects: Thiophene derivatives disrupt microbial cell membrane integrity.
Table 3: In Silico ADMET Predictions
Property | Prediction | Tool Used |
---|---|---|
Plasma Protein Binding | 89% | SwissADME |
CYP2D6 Inhibition | Moderate | ADMETLab 2.0 |
Ames Test | Non-mutagenic | ProTox-II |
Structure-Activity Relationships (SAR)
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Chlorine position: Para-substitution on the phenyl ring enhances metabolic stability compared to ortho/meta analogs.
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Carboxylic acid: Critical for salt formation and bioavailability modulation.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a:
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Lead structure for developing non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2.
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Pharmacophore in antibiotic design due to sulfonamide’s proven antibacterial activity.
Materials Science
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